1-[2-(ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine
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Overview
Description
1-[2-(ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a benzoyl group, and a fluorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:
Formation of the Benzoyl Intermediate: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the aromatic ring.
Formation of the Azetidine Ring: The azetidine ring is typically formed through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of the Fluorobenzenesulfonyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzoyl group can be reduced to form a benzyl group.
Substitution: The fluorobenzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-[2-(ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of cell surface receptors.
Disruption of Cellular Processes: Interfering with processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1-[2-(ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)piperidine: Similar structure but with a piperidine ring instead of an azetidine ring.
[2-(Ethylsulfanyl)phenyl]{3-[(4-fluorophenyl)sulfonyl]-1-azetidinyl}methanone: Similar structure but with a methanone group.
Uniqueness
1-[2-(ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the azetidine ring, in particular, distinguishes it from similar compounds and may contribute to its unique properties and applications.
Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S2/c1-2-24-17-6-4-3-5-16(17)18(21)20-11-15(12-20)25(22,23)14-9-7-13(19)8-10-14/h3-10,15H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNRNINMHFTSQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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